1-(3,3,3-Trifluoropropanoyl)piperazine
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Overview
Description
3,3,3-Trifluoro-1-(piperazin-1-yl)propan-1-one is an organic compound with the molecular formula C₇H₁₁F₃N₂O. It is known for its unique structure, which includes a trifluoromethyl group and a piperazine ring. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-1-(piperazin-1-yl)propan-1-one typically involves the reaction of 3,3,3-trifluoropropanoyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-1-(piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3,3,3-Trifluoro-1-(piperazin-1-yl)propan-1-one is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It is investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-1-(piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The piperazine ring can also contribute to binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: Another trifluoromethyl-containing compound with different functional groups.
3,3,3-Trifluoro-1-propanol: Similar structure but lacks the piperazine ring.
1,1,1,3,3,3-Hexafluoro-2-propanol: Contains more fluorine atoms and has different chemical properties.
Uniqueness
3,3,3-Trifluoro-1-(piperazin-1-yl)propan-1-one is unique due to the combination of the trifluoromethyl group and the piperazine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C7H11F3N2O |
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Molecular Weight |
196.17 g/mol |
IUPAC Name |
3,3,3-trifluoro-1-piperazin-1-ylpropan-1-one |
InChI |
InChI=1S/C7H11F3N2O/c8-7(9,10)5-6(13)12-3-1-11-2-4-12/h11H,1-5H2 |
InChI Key |
RUISULBDMIMYAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)CC(F)(F)F |
Origin of Product |
United States |
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